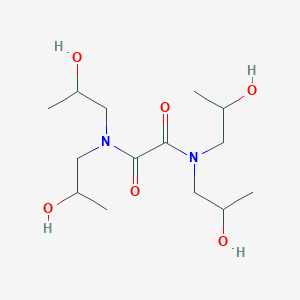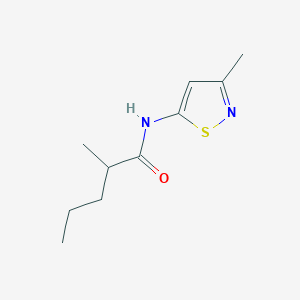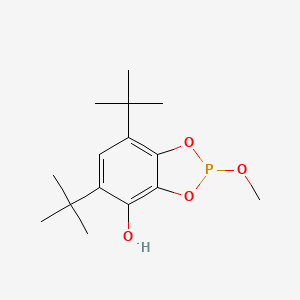
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.2643 g/mol . This compound is also known by other names such as Ageratochromene and Precocene II . It belongs to the class of benzopyrans, which are heterocyclic compounds containing a fused benzene and pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran with ethylating agents under controlled conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar in structure but lacks the ethyl group at the 2-position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group but differs in the overall structure and functional groups.
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Similar methoxy groups but has a different substitution pattern and additional phenethyl group.
Uniqueness
2-Ethyl-6,7-dimethoxy-2-methyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63434-49-1 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-ethyl-6,7-dimethoxy-2-methylchromene |
InChI |
InChI=1S/C14H18O3/c1-5-14(2)7-6-10-8-12(15-3)13(16-4)9-11(10)17-14/h6-9H,5H2,1-4H3 |
Clave InChI |
GNPJWFHTCDLQQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=CC2=CC(=C(C=C2O1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)



![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


